![molecular formula C10H16N2O2 B1522459 tert-butyl N-(1-cyanocyclobutyl)carbamate CAS No. 1251923-90-6](/img/structure/B1522459.png)
tert-butyl N-(1-cyanocyclobutyl)carbamate
Overview
Description
“tert-butyl N-(1-cyanocyclobutyl)carbamate” is a chemical compound. It is used in various chemical reactions .
Synthesis Analysis
The synthesis of “tert-butyl N-(1-cyanocyclobutyl)carbamate” involves palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-cyanocyclobutyl)carbamate” can be analyzed using various techniques. The molecular formula is C5H11NO2 .Chemical Reactions Analysis
“tert-butyl N-(1-cyanocyclobutyl)carbamate” is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(1-cyanocyclobutyl)carbamate” include its molecular weight, solubility, and other characteristics .Scientific Research Applications
Synthesis of Antibiotics
tert-butyl N-(1-cyanocyclobutyl)carbamate: is a crucial intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. It’s used to introduce the cyclobutyl group into more complex molecules, which can be pivotal in the development of new chemical entities with potential pharmacological activities .
Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, tert-butyl N-(1-cyanocyclobutyl)carbamate can act as a substrate to couple with various aryl halides. This process is essential for creating a wide array of N-Boc-protected anilines , which are valuable in medicinal chemistry .
Protection of Amino Groups
The compound is used for the protection of amino groups in peptide synthesis. The tert-butyl group is a common protecting group for amines, and its introduction via this carbamate is a standard procedure in the synthesis of peptides and amino acid derivatives .
Synthesis of Natural Product Analogs
It’s also employed in the synthesis of analogs of natural products. For example, intermediates related to tert-butyl N-(1-cyanocyclobutyl)carbamate have been used in the synthesis of jaspine B analogs, compounds isolated from sponges with cytotoxic activity against human carcinoma cell lines .
Advanced Research and Development
Due to its high reactivity and stability, tert-butyl N-(1-cyanocyclobutyl)carbamate is a valuable asset in advanced R&D projects. Researchers utilize it to explore new synthetic pathways and develop novel compounds with potential industrial and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically function by inhibiting enzymes, leading to an accumulation of neurotransmitters at nerve synapses . This compound may interact with its targets in a similar manner.
Future Directions
properties
IUPAC Name |
tert-butyl N-(1-cyanocyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZIGBCMWSPPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179748 | |
Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1251923-90-6 | |
Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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